molecular formula C15H14Cl2N2S2 B13784587 S-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)isothiuronium chloride monohydrate CAS No. 69195-78-4

S-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)isothiuronium chloride monohydrate

Katalognummer: B13784587
CAS-Nummer: 69195-78-4
Molekulargewicht: 357.3 g/mol
InChI-Schlüssel: CXZMSYAHZUOULM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Amino-[(8-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]methylidene]azaniumchloride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a benzothiepin ring system, a chloro substituent, and an azanium group, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Amino-[(8-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]methylidene]azaniumchloride typically involves multiple steps, starting with the preparation of the benzothiepin core. The core is synthesized through a cyclization reaction involving a suitable precursor, such as a substituted benzene derivative and a sulfur-containing reagent. The chloro substituent is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

The final step involves the introduction of the azanium group through a reaction with an amine, such as methylamine, under acidic conditions. The reaction conditions typically include a solvent like dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity. The process would also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

[Amino-[(8-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]methylidene]azaniumchloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiepin ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; room temperature to reflux conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran or ethanol; room temperature to reflux conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; solvents like methanol or dimethyl sulfoxide; room temperature to slightly elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified amines, reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[Amino-[(8-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]methylidene]azaniumchloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [Amino-[(8-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]methylidene]azaniumchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [Amino-[(8-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]methylidene]azaniumchloride shares similarities with other benzothiepin derivatives, such as:
    • [8-chloro-5,6-dihydrobenzobbenzothiepin-6-yl]amine
    • [8-chloro-5,6-dihydrobenzobbenzothiepin-6-yl]sulfanyl]methylidene

Uniqueness

The presence of the azanium group and the specific arrangement of functional groups in [Amino-[(8-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]methylidene]azaniumchloride make it unique compared to other benzothiepin derivatives

Eigenschaften

CAS-Nummer

69195-78-4

Molekularformel

C15H14Cl2N2S2

Molekulargewicht

357.3 g/mol

IUPAC-Name

[amino-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)sulfanyl]methylidene]azanium;chloride

InChI

InChI=1S/C15H13ClN2S2.ClH/c16-10-5-6-13-11(8-10)14(20-15(17)18)7-9-3-1-2-4-12(9)19-13;/h1-6,8,14H,7H2,(H3,17,18);1H

InChI-Schlüssel

CXZMSYAHZUOULM-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)SC(=[NH2+])N.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.